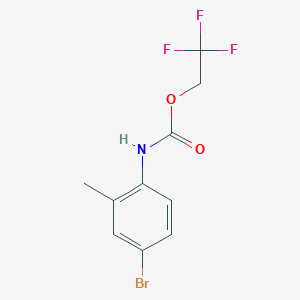

2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate is a carbamate derivative characterized by a 4-bromo-2-methylphenyl aromatic core linked to a 2,2,2-trifluoroethyl carbamate group.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-6-4-7(11)2-3-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQJAMWBBYRUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200054 | |

| Record name | 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-29-5 | |

| Record name | 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate typically involves the reaction of 4-bromo-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its unique trifluoroethyl group enhances its reactivity and stability, making it valuable for introducing functional groups into target molecules.

- Reactions :

- Substitution Reactions : The bromo group can participate in nucleophilic substitution reactions to form new derivatives.

- Coupling Reactions : It can be utilized in coupling reactions to synthesize complex organic compounds.

Biological Applications

The biological activity of 2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate is notable, particularly in the pharmaceutical and agrochemical sectors.

-

Pharmaceuticals :

- The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows it to interact with various biological targets, including enzymes and receptors.

- Case Study : Research indicates that similar carbamate derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

-

Agricultural Uses :

- It has been identified as a candidate for use as an insecticide or herbicide due to its efficacy against certain pests. The trifluoroethyl moiety increases lipophilicity, enhancing its penetration through plant membranes.

- Case Study : Field trials have shown that formulations containing this compound effectively control pest populations while minimizing harm to beneficial insects .

Data Tables

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromo-methylphenyl group may contribute to binding interactions with enzymes or receptors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations in Aromatic Substituents

Table 1: Substituent Effects on Phenyl Carbamates

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The trifluoroethyl ester (strong electron-withdrawing) in the target compound contrasts with benzyl (electron-neutral) or tert-butyl (electron-donating) esters. This affects hydrolysis stability and reactivity in coupling reactions .

Functional Group Modifications

Carbamate vs. Acetamide Derivatives

- N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (CAS 312317-33-2): Replaces the carbamate oxygen with a carbonyl group, forming an acetamide. This modification increases hydrophobicity and alters hydrogen-bonding capacity, impacting bioavailability .

Heterocyclic Carbamates

- 2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate : Features a thiazole ring instead of a phenyl group, introducing aromatic heterocyclic properties and altering π-π stacking interactions .

- 2,2,2-Trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate : The oxazole ring provides a smaller aromatic system, reducing steric demands compared to phenyl derivatives .

Analytical and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate is a synthetic organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the trifluoroethyl and carbamate groups, enhance its biological activity and reactivity in various chemical contexts.

- Molecular Formula: C10H9BrF3NO2

- Molecular Weight: 312.09 g/mol

- CAS Number: 1087788-66-6

The compound is synthesized through the reaction of 4-bromo-2-methylphenyl isocyanate with 2,2,2-trifluoroethanol, typically under anhydrous conditions to prevent hydrolysis of the isocyanate group. The presence of a base such as triethylamine is common to neutralize byproducts formed during the reaction.

The biological activity of 2,2,2-trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity Enhancement: The trifluoroethyl group increases lipophilicity, facilitating interactions with lipid membranes and hydrophobic regions of proteins.

- Hydrogen Bonding: The carbamate moiety can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- Halogen Bonding: The bromine atom can participate in halogen bonding, which may stabilize interactions with biological targets.

In Vitro Studies

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity: Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. For instance, compounds structurally similar to this carbamate have shown significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells while sparing non-cancerous cells .

Compound Cell Line IC50 (μM) 2,2,2-Trifluoroethyl N-(4-bromo-2-methylphenyl)carbamate MDA-MB-231 Data needed Control (5-Fluorouracil) MDA-MB-231 11.73

Pharmacokinetics

The pharmacokinetic profile of related compounds shows promising attributes:

- Clearance Rate: Approximately 82.7 mL/h/kg after intravenous administration.

- Oral Bioavailability: Around 31.8% following oral administration at a dose of 10 mg/kg .

These parameters suggest that the compound could be further explored for therapeutic applications due to its favorable absorption and distribution characteristics.

Pharmaceutical Research

The compound has been investigated for its potential use in drug development due to its unique structural features that may confer specific biological activities. Its ability to modulate protein interactions makes it a candidate for further exploration in drug discovery.

Agrochemical Potential

There is ongoing research into the application of this compound in developing new agrochemical agents. Its structural characteristics may enhance efficacy against pests while minimizing toxicity to non-target organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.